Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

Cytochrome P450 Drug–Drug Interaction Aspartic Acid Mimetics

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 747388-69-8, free base; CAS 179811-54-2, hydrochloride) is a chiral α-amino ester building block bearing a 2,3-dihydrobenzofuran-5-yl aromatic side chain. The free base has molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g·mol⁻¹, while the hydrochloride salt (C₁₁H₁₄ClNO₃, MW 243.68 g·mol⁻¹) is the predominant commercial form, supplied as a powder with typical purity of 95%.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13307298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC2=C(C=C1)OCC2)N
InChIInChI=1S/C11H13NO3/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5,12H2,1H3
InChIKeyTUWCWCKKDFQMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(2,3-Dihydro-1-Benzofuran-5-Yl)Acetate: Core Identity, Physicochemical Properties, and Procurement Baseline


Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 747388-69-8, free base; CAS 179811-54-2, hydrochloride) is a chiral α-amino ester building block bearing a 2,3-dihydrobenzofuran-5-yl aromatic side chain . The free base has molecular formula C₁₁H₁₃NO₃ and molecular weight 207.23 g·mol⁻¹, while the hydrochloride salt (C₁₁H₁₄ClNO₃, MW 243.68 g·mol⁻¹) is the predominant commercial form, supplied as a powder with typical purity of 95% . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core motif in FDA-approved drugs including darifenacin (M₃-selective muscarinic antagonist) and underpinning multiple phosphodiesterase 5 (PDE5) inhibitor programs [1][2]. The compound is commercially available through Enamine (cat. EN300-140016), Sigma-Aldrich, and Leyan, and is exclusively supplied for research purposes .

Why Generic Substitution Fails for Methyl 2-Amino-2-(2,3-Dihydro-1-Benzofuran-5-Yl)Acetate in Medicinal Chemistry Campaigns


Interchanging methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate with simpler α-amino ester building blocks (e.g., methyl 2-amino-2-phenylacetate or methyl 2-amino-2-(4-hydroxyphenyl)acetate) or with regioisomeric benzofuran variants introduces consequential differences in conformational constraint, metabolic liability, and target engagement. The 2,3-dihydrobenzofuran-5-yl group imposes conformational rigidity absent in simple phenylglycine esters, directly affecting the presentation of the α-amino ester pharmacophore to biological targets [1]. Critically, the dihydrobenzofuran scaffold avoids the cytochrome P450 inhibition and induction liabilities that plague structurally analogous benzodioxole-based aspartic acid mimetics—experimental data confirm that 5- and 6-dihydrobenzofuran β-amino esters are not potent inhibitors of several human P450 enzymes [2]. Furthermore, regioisomeric substitution position (5-yl vs. 2-yl attachment) on the benzofuran ring has been shown to produce distinct pharmacological profiles in receptor binding assays [3]. These differences cannot be recapitulated by non-benzofuran aromatic amino esters, making direct substitution inadvisable without re-validation of the entire synthetic route and pharmacological profile.

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(2,3-Dihydro-1-Benzofuran-5-Yl)Acetate vs. Closest Structural Analogs


Reduced Cytochrome P450 Inhibition Liability vs. Benzodioxole-Based Aspartic Acid Mimetics

Coleman et al. (2000) directly compared 5- and 6-[2,3]-dihydrobenzofuran β-amino esters against benzodioxole-based aspartic acid mimetics for cytochrome P450 inhibition. Whereas the benzodioxole systems are documented to both inhibit and induce CYP450 enzymes, the dihydrobenzofuran β-amino esters—including methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate and its close analogs—were explicitly characterized as not potent inhibitors of several human P450 enzymes [1]. This represents a categorical metabolic safety advantage.

Cytochrome P450 Drug–Drug Interaction Aspartic Acid Mimetics Metabolic Stability

Scaffold Provenance: 2,3-Dihydrobenzofuran-5-yl Core Validated in FDA-Approved Drugs and Clinical-Stage PDE5 Inhibitors

The 2,3-dihydrobenzofuran-5-yl scaffold is the core structural element of darifenacin, an FDA-approved selective M₃ muscarinic antagonist that binds m₃ receptors with KD = 0.33 nM, exhibiting 6-fold selectivity over m₁ (KD = 1.6 nM) and negligible binding to m₂, m₄, and m₅ subtypes [1]. Independently, JNJ-10258859—a PDE5 inhibitor built on the 2,3-dihydrobenzofuran-5-yl scaffold—demonstrates a Ki of 0.23 nM against PDE5 with ≥22,000-fold selectivity over PDE1–4 and 27-fold selectivity over PDE6 [2][3]. By contrast, simple phenylglycine methyl ester (methyl 2-amino-2-phenylacetate) is not associated with any approved drug scaffold of comparable target selectivity, underscoring the unique translational value of the benzofuran core.

Scaffold Validation PDE5 Inhibition Muscarinic M₃ Antagonism Darifenacin Drug Repurposing

Comparative hM5 Muscarinic Receptor Agonist Activity: 2,3-Dihydrobenzofuran-5-yl vs. Benzofuran-5-yl vs. Inden-5-yl Analogs

In a direct comparative structure–activity relationship study, compounds bearing the 2,3-dihydrobenzofuran-5-yl substituent at the R position of a common pyrroloquinolone scaffold were evaluated for human M₅ (hM5) muscarinic receptor agonism using a functional calcium mobilization assay [1]. The 2,3-dihydrobenzofuran-5-yl analog (compound 7d) exhibited hM5 pEC₅₀ = 5.95 ± 0.05 (EC₅₀ = 1.11 μM) with 88 ± 2% maximal acetylcholine response. The benzofuran-5-yl analog (7c) showed pEC₅₀ = 6.03 ± 0.06 (EC₅₀ = 0.93 μM, 80 ± 2% ACh max), and the 2,3-dihydro-1H-inden-5-yl analog (7e) showed pEC₅₀ = 6.14 ± 0.05 (EC₅₀ = 0.73 μM, 97 ± 2% ACh max). The saturated dihydrobenzofuran analog thus occupies a distinct efficacy–potency niche differentiated from both the fully aromatic benzofuran and the carbocyclic indane.

hM5 Receptor Muscarinic Agonist Structure–Activity Relationship Calcium Mobilization Assay

Hydrochloride Salt Form: Enhanced Handling Stability and Aqueous Solubility vs. Free Base

The hydrochloride salt of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 179811-54-2, MW 243.68) is the standard commercial form supplied at 95% purity as a powder with defined storage conditions (room temperature) [1][2]. The free base (CAS 747388-69-8, MW 207.23) is also available but the salt form is recommended for its enhanced stability and solubility, facilitating handling and long-term storage . The hydrochloride salt converts the primary amine into a protonated ammonium species, which improves aqueous solubility and reduces susceptibility to amine oxidation—critical considerations for building blocks used in multi-step synthetic sequences.

Salt Selection Solubility Enhancement Solid-State Stability Formulation

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Regioisomeric and Non-Benzofuran Amino Esters

The (2R)-enantiomer of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 1703927-87-0) has a predicted boiling point of 320.6 ± 30.0 °C and density of 1.242 ± 0.06 g·cm⁻³ at 20 °C . In comparison, methyl 2-amino-2-phenylacetate (MW 165.19) has a lower molecular weight and predicted boiling point (approximately 256 °C), reflecting the absence of the fused dihydrofuran oxygen and the associated increase in polarity and hydrogen-bond acceptor count [1]. The additional oxygen atom in the dihydrobenzofuran ring (H-bond acceptor count = 4 vs. 3 for phenylglycine methyl ester; TPSA = 61.6 Ų) contributes to differential chromatographic retention and solubility behavior relevant to purification and formulation workflows.

Physicochemical Properties Boiling Point Density Regioisomer Comparison

Synthetic Tractability: Ester Hydrolysis Orthogonality Enables Sequential Deprotection Strategies Unavailable with tert-Butyl Ester Analogs

The methyl ester moiety of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate enables chemoselective hydrolysis under mild conditions (LiOH/THF/H₂O or TMSOK) that are orthogonal to tert-butyl ester and benzyl ester protecting groups commonly employed in peptide and peptidomimetic synthesis [1]. In contrast, the corresponding tert-butyl ester analog (tert-butyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection, limiting compatibility with acid-sensitive substrates . The ethyl ester analog offers intermediate lability but with reduced atom economy. This differential reactivity profile makes the methyl ester the preferred choice for multi-step sequences requiring selective carboxyl deprotection.

Orthogonal Protection Methyl Ester Synthetic Intermediate Peptidomimetic

Optimal Application Scenarios for Methyl 2-Amino-2-(2,3-Dihydro-1-Benzofuran-5-Yl)Acetate Based on Differentiated Evidence


Lead Optimization of Muscarinic Receptor Modulators Requiring M₃/M₅ Subtype Discrimination

When a medicinal chemistry program requires fine-tuning of muscarinic receptor subtype selectivity, this building block provides a direct synthetic entry point to the 2,3-dihydrobenzofuran-5-yl scaffold that has delivered darifenacin's M₃ selectivity (KD = 0.33 nM, 6-fold over M₁) and differentiated hM5 efficacy (pEC₅₀ = 5.95, ACh max = 88%) [1][2]. The hM5 SAR data from the pyrroloquinolone series demonstrate that the saturated dihydrobenzofuran-5-yl group yields a distinct efficacy–potency profile compared to the fully aromatic benzofuran-5-yl (pEC₅₀ = 6.03, ACh max = 80%) and the carbocyclic inden-5-yl (pEC₅₀ = 6.14, ACh max = 97%), enabling rational selection of the optimal aryl substituent for the desired receptor pharmacology [2].

PDE5 Inhibitor Development Where CYP450 Safety Margins Are Critical

Programs targeting phosphodiesterase 5 for erectile dysfunction or pulmonary arterial hypertension can leverage this building block to construct PDE5 inhibitors with sub-nanomolar potency. JNJ-10258859, built on the 2,3-dihydrobenzofuran-5-yl core, achieves PDE5 Ki = 0.23 nM with ≥22,000-fold selectivity over PDE1–4 and 27-fold selectivity over PDE6 [3][4]. Crucially, the Coleman et al. (2000) data demonstrate that the dihydrobenzofuran scaffold does not carry the CYP450 inhibition/induction burden of benzodioxole alternatives, prospectively reducing the risk of drug–drug interactions that have complicated PDE5 inhibitor development (e.g., sildenafil-associated visual disturbances linked to PDE6 inhibition) [5].

Conformationally Constrained Peptidomimetic Design Requiring Non-Hydrolyzable Aspartic Acid Surrogates

When designing peptidomimetics that require a rigidified, non-natural amino acid residue resistant to proteolysis, the dihydrobenzofuran-5-yl α-amino ester scaffold functions as an aspartic acid mimetic with enhanced conformational constraint [5]. Unlike flexible phenylglycine or 4-hydroxyphenylglycine methyl esters (which lack the fused ring oxygen and consequent conformational restriction), the dihydrobenzofuran system presents the amino and carboxyl groups in a spatially defined orientation that mimics the aspartic acid side-chain geometry while eliminating rotational degrees of freedom, potentially improving target binding entropy [5][6].

Multi-Step Parallel Synthesis Campaigns Requiring Orthogonal Ester Deprotection

For library synthesis or parallel medicinal chemistry efforts requiring selective carboxyl group unveiling in the presence of acid-labile protecting groups (e.g., Boc, trityl, or silyl ethers), the methyl ester form of this compound enables chemoselective hydrolysis under mild basic conditions (LiOH/THF/H₂O or TMSOK) that are incompatible with the tert-butyl ester analog [5]. This orthogonality reduces the number of synthetic steps and protecting group manipulations, directly improving throughput and overall yield in array-based SAR exploration.

Quote Request

Request a Quote for Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.